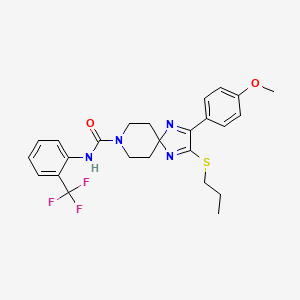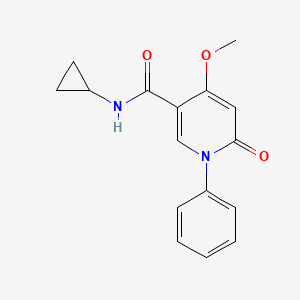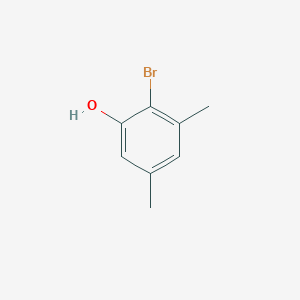
1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular weight of 197.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” is "1S/C10H15NO3/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10/h7H,1-6H2,(H,11,12)(H,13,14)" . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.
Physical And Chemical Properties Analysis
“1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” is a powder at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regiospecific Additions to Bicyclobutanes : Research by Gaoni (1988) demonstrates that additions of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes can lead to precursors of α-amino cyclobutane carboxylic acids, highlighting the potential of 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid in synthesizing various diacids and amino acids (Gaoni, 1988).
Synthesis of Aminocyclobutane Carboxylic Acids : Gauzy et al. (2004) synthesized (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids starting from a chiral bicyclic compound. This research underscores the importance of cyclobutane compounds, such as 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid, in creating specialized amino acids (Gauzy et al., 2004).
Biomedical Applications
X-Ray Powder Diffraction Data : Wang et al. (2017) reported on the X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in synthesizing the anticoagulant apixaban. This highlights the significance of cyclobutane carboxylic acids in pharmaceutical synthesis (Wang et al., 2017).
Reversing l-Lysine Inhibition in Penicillin Biosynthesis : Kurz↦kowski et al. (1990) found that 6-Oxopiperidine-2-carboxylic acid (a structurally related compound) can reverse l-lysine inhibition in penicillin G production by Penicillium chrysogenum. This suggests potential uses of similar cyclobutane carboxylic acids in enhancing antibiotic production (Kurz↦kowski et al., 1990).
Structural and Conformational Studies
- Structure and Conformation Studies : Reisner et al. (1983) conducted a structural study of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, compounds similar to 1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid. This research is crucial for understanding the physical and chemical properties of cyclobutane carboxylic acids (Reisner et al., 1983).
Safety and Hazards
The safety information for “1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
1-(6-oxopiperidin-3-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-3-2-7(6-11-8)10(9(13)14)4-1-5-10/h7H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJWGPYTRRHFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCC(=O)NC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Oxopiperidin-3-yl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzohydrazide](/img/structure/B2367315.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2367317.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367318.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2367321.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2367325.png)
methanone](/img/structure/B2367326.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)


![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)